2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline is a synthetic organic compound with the molecular formula C16H15FN6 It is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline typically involves a multi-step process. One common method includes the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds to form the quinoxaline core . This reaction requires high temperatures, a strong acid catalyst, and prolonged heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds that can interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 2-Chloro-5-fluoropyrimidine
- 5-Fluoro-2-amino pyrimidine
Uniqueness
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline is unique due to its specific structural features, which confer distinct biological activities. The presence of both the quinoxaline and 5-fluoropyrimidin-2-yl groups allows for a diverse range of interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c17-12-9-19-16(20-10-12)23-7-5-22(6-8-23)15-11-18-13-3-1-2-4-14(13)21-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAUWPJFDUBXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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